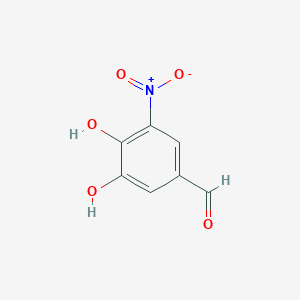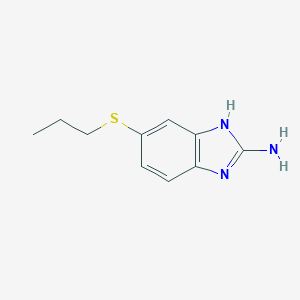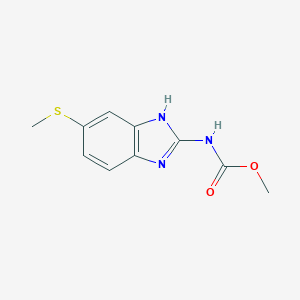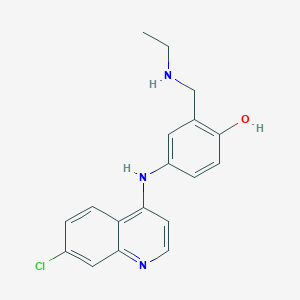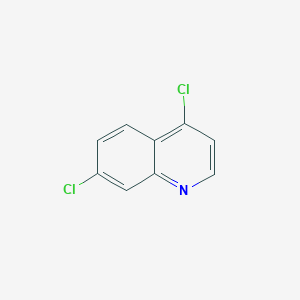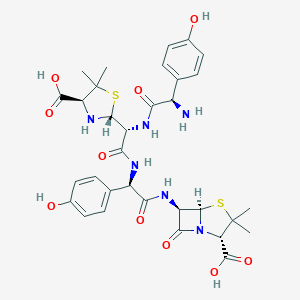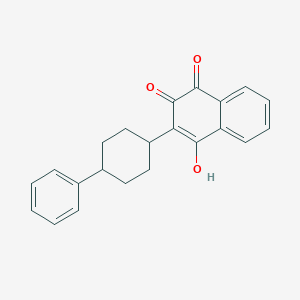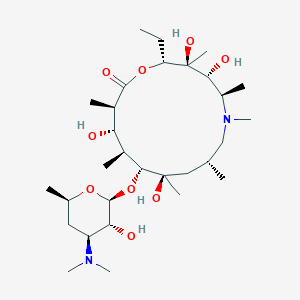
Aztreonam de anillo abierto
Descripción general
Descripción
SQ 26,992 is a 1,3-thiazole that is obtained via biohydrolysis of the beta-lactam ring of aztreonam. It has a role as a metabolite and an allergen. It is a member of 1,3-thiazoles, a dicarboxylic acid and a member of sulfamic acids.
Aplicaciones Científicas De Investigación
Estándar de referencia farmacéutica
Aztreonam de anillo abierto se utiliza como un estándar de referencia USP . En este rol, ayuda a garantizar la calidad y la pureza de los productos farmacéuticos al servir como referencia en las pruebas y ensayos del compendio. Esta aplicación es crucial para mantener la integridad de los procesos de fabricación farmacéutica y garantizar la seguridad del paciente.
Ensayos de cromatografía líquida
En química analítica, particularmente en la industria farmacéutica, this compound se utiliza en la preparación de soluciones de idoneidad del sistema durante el ensayo de inyecciones de aztreonam . Estas soluciones son esenciales para validar el rendimiento de los sistemas de cromatografía líquida (LC) acoplados a detectores UV, como se describe en las monografías de la Farmacopea de los Estados Unidos (USP).
Pruebas de actividad antimicrobiana
This compound juega un papel importante en los estudios in vitro que prueban la actividad antimicrobiana de aztreonam, especialmente cuando se combina con otros inhibidores de beta-lactamasa como avibactam . Esta combinación ha demostrado ser prometedora contra bacterias gramnegativas productoras de metalo-beta-lactamasas, que a menudo son resistentes a muchos otros antibióticos.
Microbiología clínica
En microbiología clínica, this compound se utiliza para identificar y cuantificar aztreonam en muestras biológicas. Esto es crucial para controlar los niveles de fármaco en los pacientes, optimizar los regímenes de dosificación y garantizar un tratamiento eficaz al mismo tiempo que se minimiza el riesgo de toxicidad .
Investigación sobre inhibidores de beta-lactamasa
El compuesto es instrumental en la investigación de nuevos inhibidores de beta-lactamasa. Al servir como sustrato o comparador, ayuda en el desarrollo de nuevos inhibidores que pueden mejorar la eficacia de los antibióticos beta-lactámicos contra cepas bacterianas resistentes .
Desarrollo de combinaciones de antibióticos
Se está explorando la compatibilidad de this compound con otros antibióticos, como avibactam, para desarrollar nuevas combinaciones de antibióticos. Estas combinaciones tienen como objetivo abordar infecciones desafiantes causadas por organismos multirresistentes a los fármacos .
Estudios farmacocinéticos
También se utiliza en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción (ADME) de aztreonam. Dichos estudios son vitales para desarrollar nuevas formulaciones y sistemas de administración para antibióticos .
Mecanismo De Acción
Target of Action
It primarily targets penicillin-binding protein 3 (PBP3) . PBP3 plays a crucial role in bacterial cell wall synthesis, making it a key target for antibiotics like Open Ring Aztreonam .
Mode of Action
The bactericidal action of Open Ring Aztreonam results from the inhibition of bacterial cell wall synthesis due to its high affinity for PBP3 . By binding to PBP3, Open Ring Aztreonam inhibits the third and last stage of bacterial cell wall synthesis . The sulfonic acid group at the N-1 position activates the beta-lactam ring assisting acetylation of transpeptidases . This results in the inhibition of bacterial cell wall synthesis .
Biochemical Pathways
Open Ring Aztreonam’s action primarily affects the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting PBP3, Open Ring Aztreonam disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the formation of elongated filamentous cells, which ultimately lyse, resulting in bacterial death .
Pharmacokinetics
Approximately 6 to 16% of Open Ring Aztreonam is metabolized to inactive metabolites by hydrolysis of the beta-lactam bond, resulting in an open-ring compound . In healthy subjects, Open Ring Aztreonam is excreted in the urine about equally by active tubular secretion and glomerular filtration . About two-thirds of the drug is eliminated unchanged in the urine . The serum half-life of Open Ring Aztreonam averaged 1.7 hours in subjects with normal renal function, independent of the dose and route of administration .
Result of Action
The primary result of Open Ring Aztreonam’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Open Ring Aztreonam causes the formation of elongated filamentous cells, which ultimately lyse, leading to bacterial death . This makes Open Ring Aztreonam effective against a range of gram-negative bacterial infections .
Action Environment
Open Ring Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as pH, the presence of human serum, and oxygen levels .
Análisis Bioquímico
Biochemical Properties
Open Ring Aztreonam interacts with penicillin-binding protein 3 (PBP3) of susceptible gram-negative pathogens . By binding to PBP3, it inhibits the third and last stage of bacterial cell wall synthesis . The sulfonic acid group at the N-1 position activates the beta-lactam ring assisting acetylation of transpeptidases .
Cellular Effects
Open Ring Aztreonam has a significant impact on various types of cells and cellular processes. It forms elongated filamentous cells which ultimately lyse, resulting in death . It has no activity against Gram-positive and anaerobic bacteria .
Molecular Mechanism
The bactericidal action of Open Ring Aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of aztreonam for penicillin binding protein 3 (PBP3) . By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
It has been demonstrated that bolus dosing with higher aztreonam concentrations resulted in increased 24 h AUC and increased bacterial killing in Haemophilus influenzae-infected fibrin clots, compared with continuous infusion of the same total amount of drug .
Dosage Effects in Animal Models
The effects of Open Ring Aztreonam vary with different dosages in animal models
Metabolic Pathways
Open Ring Aztreonam is involved in the peptidoglycan biosynthesis pathway . It depletes the feedstocks for peptidoglycan synthesis . The combination of aztreonam and avibactam inhibits the metabolism of E. coli by interfering with metabolic pathways of peptidoglycan and amino acid biosynthesis, central carbon, purine and pyrimidine metabolisms .
Transport and Distribution
It is known that approximately 6 to 16% of aztreonam is metabolized to inactive metabolites by hydrolysis of the beta-lactam bond, resulting in an open-ring compound .
Subcellular Localization
It is known that aztreonam binds to penicillin-binding protein 3 of susceptible gram-negative pathogens
Propiedades
IUPAC Name |
(2S,3S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8-/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNMEMSULYOOK-VEHQQRBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87500-74-1 | |
| Record name | SQ 26992 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87500-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SQ 26992 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087500741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SQ-26992 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O397SYG7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is SQ 26,992 formed and what is its significance?
A1: SQ 26,992 is generated through the in vivo hydrolysis of aztreonam, a process that opens the beta-lactam ring structure. [, ] This metabolite is significant because it is not subject to rapid elimination like aztreonam and exhibits a longer half-life. [] This characteristic becomes particularly important in patients with impaired renal function, where accumulation of SQ 26,992 could potentially lead to toxicity. []
Q2: What is the elimination half-life of SQ 26,992 compared to aztreonam?
A2: In healthy volunteers, SQ 26,992 exhibits a half-life of 26 hours. [] This is significantly longer than the 1.6-1.7 hour half-life observed for aztreonam after intravenous or intramuscular administration. []
Q3: Does SQ 26,992 accumulate in patients with renal insufficiency?
A3: Research indicates that SQ 26,992 levels increase in patients with reduced kidney function. A study involving elderly patients with renal insufficiency demonstrated a progressive rise in trough levels of SQ 26,992 throughout a 5-day aztreonam treatment. [] This accumulation was inversely correlated with creatinine clearance rates, indicating that poorer kidney function leads to slower elimination of the metabolite. []
Q4: Does SQ 26,992 possess any antimicrobial activity?
A4: Studies conducted on SQ 26,992 and other minor metabolites isolated from monkey urine have confirmed that they lack significant antimicrobial activity. [] Therefore, SQ 26,992 does not contribute to the therapeutic effect of aztreonam.
Q5: How is SQ 26,992 typically measured in biological samples?
A6: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying SQ 26,992 in biological samples. This technique allows for the separation and detection of aztreonam and its related substances, including SQ 26,992. [, ] Amperometric detection, which offers specificity for the aminothiazole group present in aztreonam and its metabolites, can be employed as an alternative or complementary detection method to UV detection in HPLC analysis. []
Q6: What are the implications of SQ 26,992 for aztreonam dosing in specific patient populations?
A7: While age alone doesn't significantly impact aztreonam pharmacokinetics, renal function is a critical factor. [] The accumulation of SQ 26,992 in patients with renal insufficiency highlights the need for dose adjustments based on creatinine clearance to avoid potential toxicity. [] This is particularly important for elderly patients, who are more likely to have age-related decline in kidney function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



